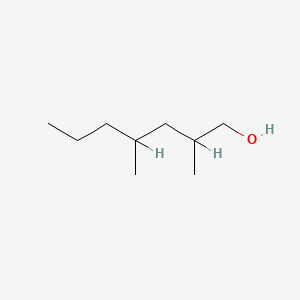

2,4-Dimethyl-1-heptanol

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-dimethylheptan-1-ol , reflecting its seven-carbon backbone with methyl substituents at carbons 2 and 4 and a hydroxyl group at carbon 1. For stereoisomers, the Cahn-Ingold-Prelog priority rules specify configurations. For example:

- (2S,4R)-2,4-dimethylheptan-1-ol denotes the S configuration at carbon 2 and R at carbon 4.

- (2R,4S)-2,4-dimethylheptan-1-ol represents the enantiomeric form.

Table 1: Key Identifiers of 2,4-Dimethyl-1-heptanol

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,4-dimethylheptan-1-ol | |

| Molecular Formula | $$ \text{C}9\text{H}{20}\text{O} $$ | |

| Molecular Weight | 144.25 g/mol | |

| SMILES | CCC(C)CC(C)CO |

CAS Registry Numbers and Synonyms

This compound has multiple CAS registry numbers and synonyms depending on its stereochemical configuration:

Table 2: CAS Numbers and Common Synonyms

Synonyms include 1-heptanol, 2,4-dimethyl- and 2,4-dimethylheptanol.

Isomeric Variations and Stereochemical Designations

The two chiral centers at carbons 2 and 4 generate four stereoisomers:

- (2S,4S)-2,4-dimethylheptan-1-ol

- (2R,4R)-2,4-dimethylheptan-1-ol

- (2S,4R)-2,4-dimethylheptan-1-ol

- (2R,4S)-2,4-dimethylheptan-1-ol

Table 3: Stereoisomers and Their Configurations

| Stereoisomer | Configuration | CAS Number | Source |

|---|---|---|---|

| (2S,4S) | S,S | 174693-04-0 | |

| (2R,4R) | R,R | 18450-73-2 | |

| (2S,4R) | S,R | 18450-74-3 | |

| (2R,4S) | R,S | 110507-98-7 |

The InChIKey and SMILES strings encode stereochemistry explicitly. For example:

Properties

Molecular Formula |

C9H20O |

|---|---|

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2,4-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

HVRFWRROUIDGQO-UHFFFAOYSA-N |

SMILES |

CCCC(C)CC(C)CO |

Canonical SMILES |

CCCC(C)CC(C)CO |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reagent Preparation and Reaction Mechanism

Benzyl magnesium chloride or bromide initiates the formation of methyl Grignard reagents under controlled conditions. In a representative procedure:

- Step 1 : Magnesium powder (24 g, 1 mol) reacts with benzyl magnesium bromide (9 g) and bromotoluene (3 g) in tetrahydrofuran (THF, 280 mL).

- Step 2 : Methyl chloride or bromide is introduced under reflux, yielding methylmagnesium halide after 3–6 hours.

The Grignard reagent subsequently reacts with 4-methyl-2-hexanone (hypothetical precursor for this compound) via nucleophilic addition. After acid quenching (e.g., 10% sulfuric acid), the intermediate alcohol undergoes hydrogenation over palladium or nickel catalysts to saturate any double bonds.

Optimization and Yields

Key parameters influencing yield include:

- Temperature : Maintaining 20–60°C during ketone addition prevents side reactions.

- Solvent : THF enhances reagent solubility, while toluene facilitates post-reaction workup.

- Catalyst : 5–15% palladium on carbon achieves >95% hydrogenation efficiency.

Adapting this method could theoretically yield this compound with ~80% efficiency, mirroring results for structurally similar alcohols.

Catalytic Self-Coupling of Alcohols

Nickel-catalyzed self-coupling offers an alternative route, though primarily documented for secondary alcohols. A Ni/CeO₂ system (1–3 wt% Ni) enables dehydrogenative coupling of primary alcohols under mild conditions.

Reaction Pathway and Conditions

- Substrate : 2-Octanol (or analogous primary alcohols).

- Catalyst : Ni/CeO₂ reduced at 300°C.

- Conditions : 120–130°C for 20 hours in o-xylene.

The mechanism involves alcohol dehydrogenation to aldehydes, followed by aldol condensation and re-hydrogenation. For this compound, coupling of 3-methyl-1-pentanol could theoretically yield the target compound, though literature reports focus on secondary systems.

Performance Metrics

Reported yields for secondary alcohol dimers reach 21–95%, but primary alcohol coupling remains less efficient. For example, 2-propanol coupling at 120°C yields 19% 4-methyl-2-pentanol alongside ketone byproducts. Optimization studies suggest increasing nickel loading or modifying support materials (e.g., CeO₂-ZrO₂ composites) could enhance primary alcohol reactivity.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the two primary methods:

The Grignard method superior in yield and scalability but requires stringent anhydrous conditions. Catalytic coupling, while less efficient, offers a one-pot strategy amenable to continuous flow systems.

Emerging and Niche Approaches

Reduction of Aldehydes

Lithium aluminum hydride (LiAlH₄) reduction of 2,4-dimethylheptanal provides a straightforward pathway, though substrate availability limits practicality. Synthetic routes to the aldehyde precursor remain underdeveloped.

Biocatalytic Synthesis

Enzymatic oxidation of branched alkanes using cytochrome P450 monooxygenases represents an underexplored avenue. Recent advances in enzyme engineering could enable stereoselective synthesis, but no direct studies on this compound exist.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4-dimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 2,4-dimethylheptane using strong reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions

Major Products Formed:

Oxidation: 2,4-Dimethylheptan-1-one.

Reduction: 2,4-Dimethylheptane.

Substitution: 2,4-Dimethylheptyl halides

Scientific Research Applications

2,4-Dimethyl-1-heptanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.

Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-heptanol involves its interaction with specific molecular targets, primarily enzymes and receptors. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and ketones, which then participate in various biochemical pathways. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Branching: The addition of a second methyl group in this compound increases its molecular weight compared to mono-methyl analogs (144.25 vs. 130.23 g/mol). However, increased branching reduces intermolecular van der Waals forces, leading to a lower boiling point than linear or less-branched isomers. For example, 6-Methyl-1-heptanol (boiling point: 191°C at 2 mmHg) has a higher boiling point than 4-Methyl-1-heptanol (184°C at 4 mmHg), highlighting how terminal branching reduces volatility .

Density: Branching decreases density due to reduced molecular packing efficiency. Mono-methyl heptanols like 3-Methyl-1-heptanol (0.824 g/cm³) and 4-Methyl-1-heptanol (0.806 g/cm³) show progressively lower densities as the methyl group moves toward the center of the chain. This compound’s density is estimated to be even lower (0.79–0.80 g/cm³) due to its dual branching .

Solubility: All methyl-substituted heptanols exhibit low water solubility (e.g., 6-Methyl-1-heptanol is insoluble in water) but high miscibility in ethanol and ether. The increased hydrophobicity of this compound’s dual branching further reduces water solubility, enhancing its compatibility with non-polar solvents .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2,4-Dimethyl-1-heptanol in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks. If exposure occurs, move to fresh air immediately and seek medical attention .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Face shields are recommended for splash-prone procedures .

- Storage : Store in a cool, well-ventilated area away from ignition sources. Use grounded containers to prevent static discharge .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What are the standard synthetic routes for this compound in organic chemistry?

- Methodological Answer :

- Grignard Reaction : React 2,4-dimethylheptanal with a Grignard reagent (e.g., CH₃MgBr) in anhydrous ether, followed by acidic workup to yield the alcohol .

- Reduction of Ketones : Reduce 2,4-dimethylheptanone using lithium aluminum hydride (LiAlH₄) in dry THF. Quench with water and purify via fractional distillation .

- Hydroboration-Oxidation : For stereoselective synthesis, use BH₃·THF with 2,4-dimethyl-1-heptene, followed by H₂O₂/NaOH oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC-MS : Quantify purity and identify volatile impurities. Use a polar column (e.g., DB-WAX) with temperature programming (50–250°C at 10°C/min) .

- FT-IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and alkyl group (C-H stretches 2800–3000 cm⁻¹) signatures .

- NMR : ¹H NMR (CDCl₃) shows signals for methyl groups (δ 0.8–1.2 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound?

- Methodological Answer :

- Experimental Validation : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. Cross-validate with gas chromatography (GC) retention time data under controlled temperatures .

- Computational Modeling : Apply group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) to predict properties and compare with literature .

- Data Harmonization : Aggregate datasets from NIST Chemistry WebBook and PubChem, noting measurement conditions (e.g., pressure, purity) that may explain discrepancies .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective reductions. Monitor by TLC or inline IR spectroscopy .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., hexane) solvents to stabilize intermediates and reduce side reactions .

- In Situ Monitoring : Use flow chemistry setups with real-time MS or UV-Vis detection to adjust reagent stoichiometry dynamically .

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Retrosynthetic Analysis : Leverage AI platforms (e.g., Reaxys, Pistachio) to propose synthetic pathways based on known reaction databases .

- Molecular Dynamics Simulations : Model solvation effects and transition states using software like Gaussian or ORCA. Validate with experimental kinetics data .

- QSAR Modeling : Correlate structural features (e.g., branching, steric hindrance) with reactivity in oxidation or esterification reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer :

- Parameter Standardization : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration in NMR experiments. Refer to NIST reference spectra for benchmarking .

- Impurity Profiling : Use high-resolution MS to detect trace contaminants (e.g., oxidation byproducts) that may skew spectral interpretations .

- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification and meta-analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.